molecular formula C17H17ClN2O3 B2917289 1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone CAS No. 338754-94-2

1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone

Cat. No. B2917289
CAS RN: 338754-94-2
M. Wt: 332.78
InChI Key: KHOWQUNYXGZWOH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone, commonly known as MCBP, is an organic compound that is used in various scientific research applications. MCBP is a synthetic compound belonging to the class of pyridinones. It is a colorless solid with a molecular weight of 254.62 g/mol and a melting point of 103-105°C. MCBP has been widely studied due to its interesting properties and potential applications.

Scientific Research Applications

Novel Synthesis of Pyridine and Pyrimidine Derivatives Research by Soliman, Khodairy, and Ahmed (2003) explores the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through the reaction of N-chloroacetyl derivatives with morpholine. This process leads to the creation of N-morpholin-1-yl acetyl derivatives, which are further subjected to Thorpe-Ziegler cyclization to produce condensed pyridin-2(1H)-one derivatives. Additionally, the treatment of these compounds with malononitrile or p-chlorobenzylidinemalononitrile in the presence of triethylamine yields corresponding pyrimidines and pyridine derivatives, demonstrating a versatile approach to synthesizing heterocyclic compounds with potential applications in various fields of chemical research (Soliman, Khodairy, & Ahmed, 2003).

Unimolecular and Bimolecular N-Substituent Transfer Katritzky et al. (1980) investigated the transfer of N-substituents from pyridinium cations to piperidine, morpholine, and pyridine in chlorobenzene solution. Their findings highlight distinct unimolecular and bimolecular processes that provide insights into the mechanistic pathways of N-substituent transfer, offering a foundational understanding for further studies in organic synthesis and reaction mechanisms (Katritzky et al., 1980).

Pyridine Derivatives as Insecticides Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives against the cowpea aphid, revealing that certain compounds exhibited significant aphidicidal activities. This research not only adds to the understanding of pyridine chemistry but also opens up new avenues for the development of effective insecticides, showcasing the potential of pyridine derivatives in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Synthesis and Characterization of Cobalt(III) Complexes Amirnasr et al. (2001) synthesized and characterized Cobalt(III) complexes incorporating morpholine, highlighting the structural and spectroscopic analysis of these complexes. The study provides valuable insights into the coordination chemistry of cobalt and the role of ligands like morpholine in modulating the properties of metal complexes, which can be crucial for catalysis and material science research (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-4-1-3-13(11-14)12-20-6-2-5-15(17(20)22)16(21)19-7-9-23-10-8-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWQUNYXGZWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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